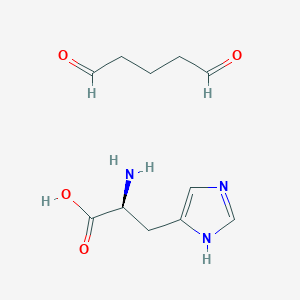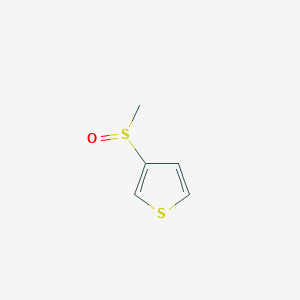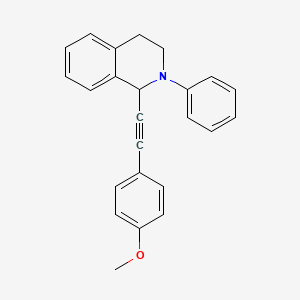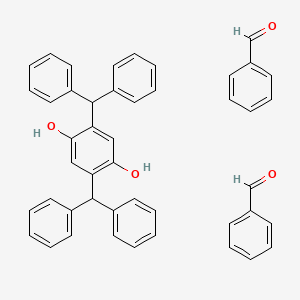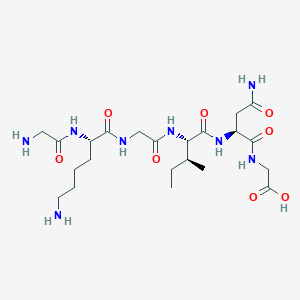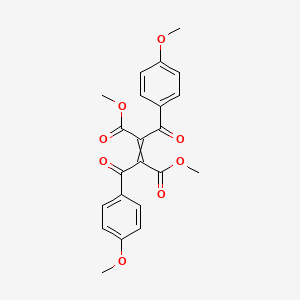
(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate is an organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a thioester functional group. It has been studied for its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable thioester precursor under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by esterification. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the required quality standards for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of products depending on the nucleophile involved.
Applications De Recherche Scientifique
(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also affect cellular signaling pathways by interacting with receptors or other proteins involved in signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol: Known for its role in enhancing melanogenesis through increasing upstream stimulating factor-1-mediated tyrosinase expression.
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ol: Exhibits anti-inflammatory activity and has been compared with standard anti-inflammatory drugs.
Uniqueness
(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate is unique due to its thioester functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Formule moléculaire |
C13H14O4S |
|---|---|
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
S-methyl (E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C13H14O4S/c1-16-11-7-5-9(8-12(11)17-2)4-6-10(14)13(15)18-3/h4-8H,1-3H3/b6-4+ |
Clé InChI |
YIIQTNGBDJIDMI-GQCTYLIASA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C(=O)SC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C(=O)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


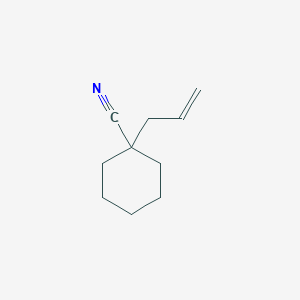
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)
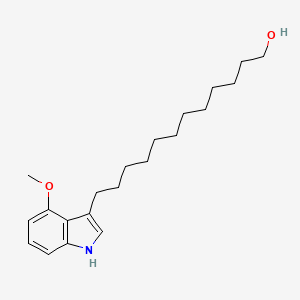
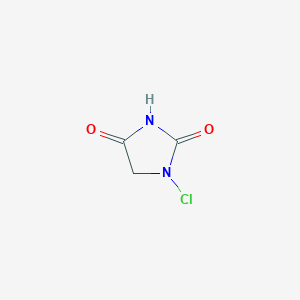
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
